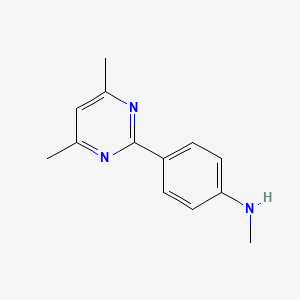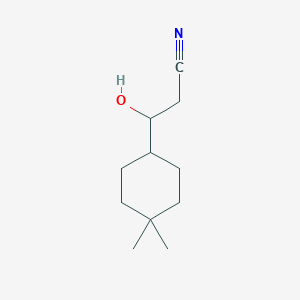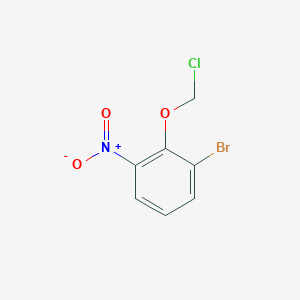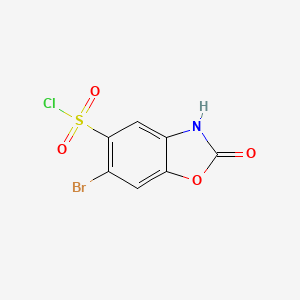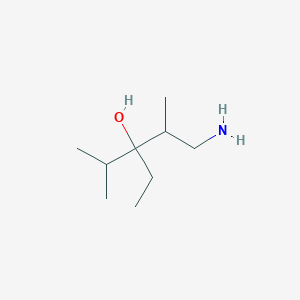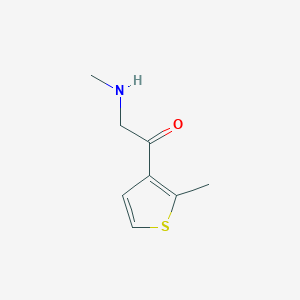![molecular formula C11H17Cl B13159540 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13159540.png)
2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-2-cyclopropylbicyclo[221]heptane is a bicyclic compound with the molecular formula C10H15Cl It is characterized by a bicyclo[221]heptane framework, which is a common structural motif in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane typically involves the chloromethylation of a bicyclo[2.2.1]heptane derivative. One common method is the reaction of bicyclo[2.2.1]heptane with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and various substituted amines.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: The primary product is the corresponding methyl derivative.
Applications De Recherche Scientifique
2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity. It can be used in the design of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry: It is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane can be compared with other bicyclic compounds such as:
2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane: Similar in structure but with a propyl group instead of a cyclopropyl group. This difference can affect its reactivity and applications.
2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane: The presence of a methyl group instead of a cyclopropyl group can lead to different chemical properties and uses.
2-(Chloromethyl)-2-phenylbicyclo[2.2.1]heptane:
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, making it valuable for specific synthetic and research purposes.
Propriétés
Formule moléculaire |
C11H17Cl |
|---|---|
Poids moléculaire |
184.70 g/mol |
Nom IUPAC |
2-(chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H17Cl/c12-7-11(9-3-4-9)6-8-1-2-10(11)5-8/h8-10H,1-7H2 |
Clé InChI |
PIKQDWBKASLSGC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(CC3CCC2C3)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



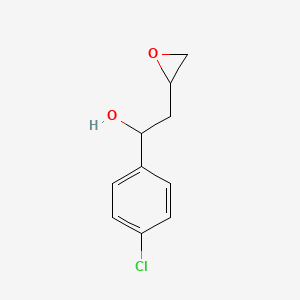
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)

![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
